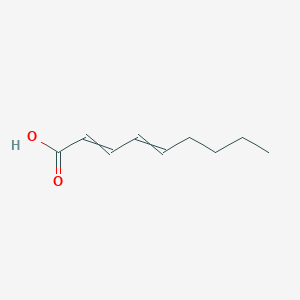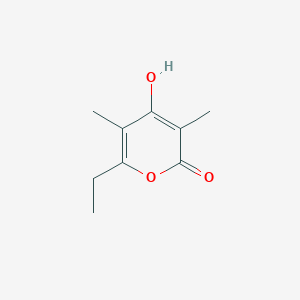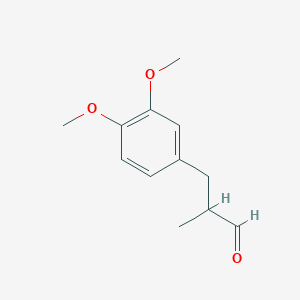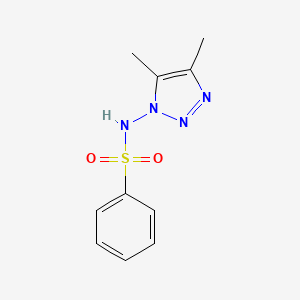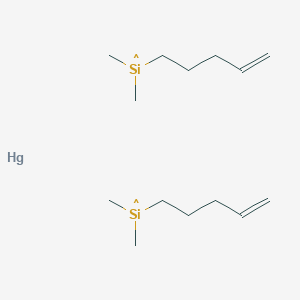
Dimethyl(pent-4-en-1-yl)silyl--mercury (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is a unique organometallic compound that features both silicon and mercury atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) typically involves the reaction of dimethyl(pent-4-en-1-yl)silane with a mercury(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organomercury species.
Substitution: The silicon and mercury atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state mercury compounds, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
Aplicaciones Científicas De Investigación
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-mercury bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) exerts its effects involves the interaction of its silicon and mercury atoms with various molecular targets. The silicon atom can form strong bonds with carbon and other elements, while the mercury atom can interact with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(pent-4-en-1-yl)silane: Lacks the mercury atom but has similar silicon chemistry.
Dimethylmercury: Contains mercury but lacks the silicon component.
Trimethylsilylmercury: Similar structure but with different alkyl groups.
Uniqueness
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is unique due to the presence of both silicon and mercury atoms within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propiedades
Número CAS |
51639-29-3 |
|---|---|
Fórmula molecular |
C14H30HgSi2 |
Peso molecular |
455.15 g/mol |
InChI |
InChI=1S/2C7H15Si.Hg/c2*1-4-5-6-7-8(2)3;/h2*4H,1,5-7H2,2-3H3; |
Clave InChI |
RLIBRJSMZWYHCW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)CCCC=C.C[Si](C)CCCC=C.[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


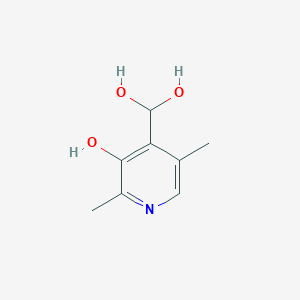

![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
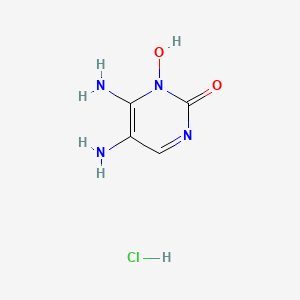
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)



